Product packaging for 7-Methylisoquinolin-1-amine(Cat. No.:CAS No. 950768-74-8)

7-Methylisoquinolin-1-amine

Cat. No.: B1358316
CAS No.: 950768-74-8
M. Wt: 158.2 g/mol
InChI Key: YXBRMVWSLWTZRS-UHFFFAOYSA-N
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Description

Significance of the Isoquinoline (B145761) Core in Contemporary Chemical Research

The isoquinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged structure" in medicinal chemistry. This designation stems from its recurring presence in molecules that exhibit a wide range of biological activities. rsc.orgnih.gov Its structural rigidity and ability to present substituents in a defined three-dimensional space make it an ideal framework for designing molecules that can interact with specific biological targets like enzymes and receptors. rsc.org The diverse pharmacological properties associated with isoquinoline derivatives underscore their importance in the ongoing quest for new therapeutic agents. nih.govontosight.ai

Overview of the Research Landscape for Isoquinoline Derivatives

Research into isoquinoline derivatives is a vibrant and expansive field. Scientists have explored the introduction of various functional groups at different positions of the isoquinoline ring, leading to a vast library of compounds with diverse electronic and steric properties. nih.gov These derivatives have been investigated for a multitude of potential applications, including but not limited to their use as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. ontosight.ai The synthesis of highly substituted isoquinolines remains an active area of research, with chemists continuously developing novel and efficient methods to construct these complex molecules. beilstein-journals.org

Specific Academic and Research Focus on 7-Methylisoquinolin-1-amine and Analogous Methylisoquinoline Amines

Direct and extensive academic research focusing solely on this compound is limited in publicly accessible scientific literature. However, its existence and commercial availability from various chemical suppliers indicate its utility in synthetic chemistry. aablocks.combldpharm.comamericanelements.coma2bchem.comarctomsci.com The compound is identified by the CAS number 950768-74-8. aablocks.combldpharm.coma2bchem.comarctomsci.com

A United States patent from 2006 lists "this compound" as a reactant in the synthesis of more complex substituted isoquinoline amine derivatives. google.com This patent suggests the potential use of these larger molecules in the treatment of inflammatory conditions, highlighting the role of this compound as a key intermediate in the development of new therapeutic possibilities. google.com The patent claims a compound, (3-fluoro-4-methoxy-phenyl)-[3-(4-fluoro-phenyl)-7-methyl-isoquinolin-1-yl]-amine, which is synthesized from this compound, indicating its role as a foundational piece in constructing molecules with potential biological activity. google.com

While specific research on this compound is scarce, studies on analogous methylisoquinoline amines and 1-aminoisoquinolines provide a broader context for its potential areas of investigation. For instance, research on other aminoisoquinoline derivatives has explored their potential as anticancer agents. nih.gov The general class of methyl-amino isoquinoline derivatives is of interest in medicinal chemistry due to the way the methyl and amino groups can influence the molecule's properties and biological interactions. rsc.orgsmolecule.com

Below is a table summarizing the basic chemical information for this compound:

PropertyValueSource
Chemical Name This compound aablocks.com
CAS Number 950768-74-8 aablocks.combldpharm.coma2bchem.comarctomsci.com
Molecular Formula C₁₀H₁₀N₂ aablocks.combldpharm.com
Molecular Weight 158.20 g/mol bldpharm.com
SMILES Code CC1=CC2=C(C=CN=C2N)C=C1 bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B1358316 7-Methylisoquinolin-1-amine CAS No. 950768-74-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methylisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-2-3-8-4-5-12-10(11)9(8)6-7/h2-6H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBRMVWSLWTZRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30595858
Record name 7-Methylisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950768-74-8
Record name 7-Methylisoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30595858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Methylisoquinolin 1 Amine and Analogues

Foundational and Advanced Approaches to Isoquinoline (B145761) Ring System Construction

The construction of the isoquinoline core is the primary challenge in synthesizing 7-Methylisoquinolin-1-amine. Several powerful reactions have become staples in organic synthesis for achieving this, each with its own set of advantages and substrate requirements.

Bischler-Napieralski Cyclization and Its Variants

The Bischler-Napieralski reaction is a classic and widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) under acidic, refluxing conditions. nrochemistry.comwikipedia.orgslideshare.net

The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which facilitates the electrophilic cyclization. nrochemistry.comjk-sci.com For the synthesis of a 7-methyl substituted isoquinoline, the starting material would be a β-(m-tolyl)ethylamide. The methyl group at the meta position would direct the cyclization to the para position, yielding the desired 7-methyl-3,4-dihydroisoquinoline (B3045173) intermediate. Subsequent dehydrogenation, often using a catalyst like palladium on carbon (Pd/C), yields the 7-methylisoquinoline (B1584925) core. pharmaguideline.com

Two primary mechanisms are proposed for this reaction. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org The prevailing pathway is often influenced by the specific reaction conditions. wikipedia.org A significant side reaction can be the retro-Ritter reaction, which forms styrene (B11656) derivatives. jk-sci.comorganic-chemistry.org

Reaction Key Reagents Intermediate Final Product (after aromatization)
Bischler-Napieralskiβ-(m-tolyl)ethylamide, POCl₃ or P₂O₅7-Methyl-3,4-dihydroisoquinoline7-Methylisoquinoline

Goldberg-Ullmann-Type Coupling Reactions for Isoquinoline Scaffold Elaboration

While the Bischler-Napieralski reaction builds the isoquinoline ring, Goldberg-Ullmann-type reactions are instrumental in elaborating a pre-existing isoquinoline scaffold, for instance, by introducing an amino group. The Ullmann condensation, a copper-promoted nucleophilic aromatic substitution, can be used to form C-N bonds. wikipedia.orgorganic-chemistry.org The Goldberg reaction is a specific variant for coupling an aryl halide with an aniline (B41778) derivative. wikipedia.org

In a potential synthesis of this compound, a 1-halo-7-methylisoquinoline could be coupled with an amine source. These reactions traditionally required harsh conditions, such as high temperatures (often over 200°C) and polar solvents like DMF or nitrobenzene, with stoichiometric amounts of copper. wikipedia.orgthermofisher.com However, modern advancements have introduced soluble copper catalysts supported by ligands like diamines, which allow for milder reaction conditions. wikipedia.orgmdpi.comnih.gov For example, a copper(I) iodide catalyst with N,N-dimethylethylenediamine (DMEDA) as a ligand can be effective. mdpi.comnih.gov

Reaction Type Starting Materials Catalyst System Product
Goldberg-Ullmann1-Halo-7-methylisoquinoline, Amine source (e.g., NH₃ or protected amine)Copper(I) salt (e.g., CuI), Ligand (e.g., DMEDA)This compound

Acid-Promoted Syntheses of Isoquinoline Derivatives

Acid-promoted cyclizations, beyond the Bischler-Napieralski reaction, offer alternative routes to the isoquinoline skeleton. The Pictet-Spengler reaction, for example, involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. pharmaguideline.comcutm.ac.in Similar to the Bischler-Napieralski reaction, this method benefits from electron-donating groups on the aromatic ring. pharmaguideline.com

Another approach involves the activation of amides with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a mild base like 2-chloropyridine, followed by cyclodehydration upon warming to directly yield isoquinoline derivatives. organic-chemistry.org This method provides a mild and direct conversion. organic-chemistry.org

Transition Metal-Catalyzed Synthetic Strategies for Isoquinolines

Modern organic synthesis has increasingly relied on transition metal catalysis to construct complex heterocyclic systems like isoquinolines under milder conditions and with greater efficiency.

Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, have emerged as powerful tools for isoquinoline synthesis. nih.govprinceton.edu These methods often involve the coupling of a benzamidine (B55565) derivative with an alkyne. nih.gov The rhodium catalyst facilitates the activation of an ortho C-H bond on the benzene (B151609) ring, which then undergoes an annulation reaction with the alkyne to construct the isoquinoline core in a single step. researchgate.netrsc.org

This strategy has been successfully applied to the synthesis of various 1-aminoisoquinolines. acs.orgnih.gov For instance, the reaction of an N-substituted benzamidine with an alkyne, catalyzed by [RhCp*Cl₂]₂, can produce N-substituted 1-aminoisoquinolines with high selectivity. nih.gov By starting with a 3-methylbenzamidine, this methodology could potentially be adapted to synthesize derivatives of this compound. The reactions are valued for their broad substrate scope and tolerance of various functional groups. acs.orgnih.gov

Catalyst Reactants Key Features Potential Product
[RhCp*Cl₂]₂3-Methylbenzamidine, AlkyneC-H activation, Annulation cascadeThis compound derivative

Chichibabin-Type Amination Reactions for Direct Amino Group Introduction

The Chichibabin reaction is a classic method for the direct amination of nitrogen-containing heterocycles. chemistnotes.comscientificupdate.com It involves the nucleophilic substitution of a hydride ion by an amide anion (NH₂⁻), typically from sodium amide (NaNH₂) or potassium amide (KNH₂). scientificupdate.comwikipedia.org

For the synthesis of this compound, 7-methylisoquinoline would be treated with sodium amide in an inert, high-boiling solvent like xylene or toluene. chemistnotes.comwikipedia.org The amide anion preferentially attacks the C1 position (the α-position to the nitrogen), which is electron-deficient. youtube.com The reaction proceeds through a σ-adduct intermediate, which then rearomatizes by eliminating a hydride ion, which subsequently forms hydrogen gas. scientificupdate.comwikipedia.org A study on the Chichibabin reaction of 7-methylquinoline (B44030) has been reported, indicating the feasibility of such aminations on related methylated heterocycles. researchgate.netnih.gov

This direct amination provides a straightforward route to the final product from the pre-formed 7-methylisoquinoline core, avoiding the need for a halogenated precursor as in Ullmann-type couplings.

Reactant Reagent Solvent Product
7-MethylisoquinolineSodium Amide (NaNH₂)Toluene or XyleneThis compound

Targeted Synthesis of this compound and Positional Isomers

The synthesis of specifically substituted isoquinolines, such as this compound, requires precise control over the introduction of functional groups onto the core heterocyclic structure. The development of regioselective methods is paramount to achieving the desired substitution pattern and avoiding the formation of unwanted isomers.

Regioselective Introduction of Methyl and Amino Functionalities

Achieving the specific substitution pattern of this compound involves the controlled, regioselective introduction of both a methyl group at the C-7 position and an amino group at the C-1 position. The synthesis of substituted isoquinolines often begins with appropriately substituted precursors that guide the placement of these functionalities. For instance, the Skraup synthesis, a classic method for producing quinolines, was employed to create a mixture of 7- and 5-methylquinoline (B1294701) from m-toluidine. brieflands.com Subsequent reactions on this scaffold can then be used to introduce other groups. A subsequent nitration of the 7-methylquinoline intermediate can selectively yield 7-methyl-8-nitroquinoline, demonstrating how the existing methyl group directs the position of the incoming nitro group. brieflands.com This nitro group can then be reduced to an amino group.

For the introduction of substituents at the C-1 position, metalation followed by quenching with an electrophile is a common strategy. nih.govbeilstein-journals.org The challenge often lies in achieving high regioselectivity, as many existing synthetic methods can produce unwanted byproducts and show poor adherence to green chemistry principles. rsc.org Nickel-catalyzed annulation of 2-haloaldimines with alkynes has been presented as a method for synthesizing 3,4-disubstituted isoquinolines with high regioselectivity. researchgate.net Similarly, a copper-catalyzed cascade reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds provides a chemo- and regioselective route to a variety of isoquinoline derivatives. organic-chemistry.org

Aminomethylation and Hydrogenolysis Protocols for Methyl Group Introduction at C-1 (and related positions)

A significant challenge in the synthesis of 1-methylisoquinolines is the introduction of the methyl group at the C-1 position. Direct methylation of metalated isoquinolines can be effective but often presents difficulties in separating the product from the starting material. nih.govbeilstein-journals.org An alternative, novel method involves a two-step aminomethylation/hydrogenolysis sequence. nih.govbeilstein-journals.org

This protocol is exemplified in the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. The process begins with the direct metalation of a precursor, 7-benzyloxy-6-methoxyisoquinoline, using a strong base like the Knochel-Hauser base (TMPMgCl·LiCl). nih.govbeilstein-journals.org The resulting metalated intermediate is then "quenched" with Eschenmoser's salt (dimethylaminomethyl iodide), which introduces a dimethylaminomethyl group at the C-1 position. nih.govbeilstein-journals.org This intermediate, a tertiary benzylamine (B48309), is more easily purified than the product of direct methylation. nih.govbeilstein-journals.org The final step involves quaternization with iodomethane (B122720) followed by hydrogenolysis, which simultaneously cleaves the benzylamine and a benzyl (B1604629) ether protecting group, yielding the desired 1-methylisoquinoline (B155361). nih.govbeilstein-journals.org

Table 1: Comparison of Synthetic Strategies for C-1 Methylation of Isoquinoline

Method Key Reagents Advantages Disadvantages
Direct Methylation Knochel-Hauser base, Cuprate Direct, fewer steps Difficult purification, separation from starting material is cumbersome nih.govbeilstein-journals.org

Novel Synthetic Routes and Mechanistic Studies for Substituted Methylisoquinolines

The isoquinoline framework is a privileged scaffold in drug design, driving the continuous development of new synthetic methodologies. beilstein-journals.org Research has focused on creating versatile routes that allow for the synthesis of a diverse array of substituted isoquinolines that are otherwise difficult to access.

One versatile approach involves the condensation of lithiated o-tolualdehyde tert-butylimines with various nitriles. nih.gov This method forms an eneamido anion intermediate that can be trapped in situ with different electrophiles, leading to a wide range of highly substituted isoquinolines. nih.gov This strategy allows for the introduction of substituents at the C-4 position, as demonstrated by trapping the intermediate with Mander's reagent to introduce a carbomethoxy group. nih.gov

The total synthesis of the natural alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline serves as a practical example for novel synthetic methods. nih.govbeilstein-journals.org As detailed previously (Section 2.2.2), a key development in the synthesis of this model compound is the use of an aminomethylation/hydrogenolysis strategy to introduce the C-1 methyl group. nih.govbeilstein-journals.org

The synthesis starts with 7-benzyloxy-6-methoxyisoquinoline. This precursor is subjected to metalation at the C-1 position. Quenching this metalated intermediate with Eschenmoser's reagent yields 1-(dimethylaminomethyl)-7-benzyloxy-6-methoxyisoquinoline. nih.gov This tertiary amine is then quaternized and subsequently subjected to hydrogenolysis. This final step efficiently removes both the benzylamine group to form the C-1 methyl and the benzyl ether protecting group to reveal the C-7 hydroxyl, yielding the target alkaloid. nih.govbeilstein-journals.org

The synthesis of isoquinoline carbonitriles represents another area of active research. A facile and unexpected method for preparing 3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile derivatives has been developed. rsc.org This reaction proceeds from dicyanomethylene-4H-pyran precursors and secondary amines through a mechanism involving ring-opening and subsequent ring-closing reactions. rsc.org The method is noted for its use of readily available materials, mild conditions, and good yields. rsc.org While this specific example leads to a dihydroisoquinoline with an amino group at C-3, the underlying strategy of ring transformation from pyran derivatives highlights a modern approach to constructing the isoquinoline core with a carbonitrile at the C-4 position.

Development of Green Chemistry and Sustainable Synthetic Approaches for Isoquinoline Amines

In recent years, the principles of green chemistry have become a central focus in chemical synthesis to minimize environmental impact. rsc.org This paradigm shift involves designing safer processes that reduce waste, use renewable feedstocks, and improve energy efficiency. rsc.org

For the synthesis of isoquinoline derivatives, several greener methodologies have been reported. One approach describes a metal- and additive-free protocol for constructing aminated isoquinoline frameworks in an aqueous medium. rsc.org This method utilizes the activation of a nitrile group in a 2-(2-oxo-2-arylethyl)benzonitrile precursor towards nucleophilic addition by various primary and secondary amines, followed by annulation. rsc.org The reaction is highly regioselective, operationally simple, and scalable. rsc.org

Other green approaches include:

Ultrasound-Assisted Synthesis : An efficient, one-pot, ultrasound-assisted synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated. rsc.org This method involves a sequential copper-catalyzed α-arylation and intramolecular C-N bond cyclization. rsc.org Similarly, ultrasound has been used to promote the catalyst-free, four-component synthesis of pyrido[2,1-a]isoquinoline derivatives in water at room temperature, offering high atom economy and shorter reaction times. nih.gov

Microwave Irradiation : A recyclable homogeneous ruthenium catalyst in PEG-400 has been used under microwave irradiation to synthesize isoquinolines with high yields in very short reaction times (10–15 minutes). rsc.org

Photocatalysis : A novel and green photocatalytic method using the organic photocatalyst 4CzIPN under blue LED light has been developed for synthesizing amide-functionalized isoquinoline-1,3-diones. This process operates under mild, metal-free conditions. rsc.org

Use of Biomass-Derived Solvents : Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073) to produce isoquinoline-1-carboxamides has been successfully carried out in biomass-derived solvents like gamma-Valerolactone (GVL) and ethyl levulinate, which are considered feasible alternatives to traditional solvents like DMF. mdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
7-methylquinoline
5-methylquinoline
m-toluidine
7-methyl-8-nitroquinoline
7-hydroxy-6-methoxy-1-methylisoquinoline
7-benzyloxy-6-methoxyisoquinoline
dimethylaminomethyl iodide (Eschenmoser's salt)
iodomethane
1-(dimethylaminomethyl)-7-benzyloxy-6-methoxyisoquinoline
3,6-diamino-7,8-dihydroisoquinoline-4-carbonitrile
2-(2-oxo-2-arylethyl)benzonitrile
isoquinolin-1(2H)-one
pyrido[2,1-a]isoquinoline
isoquinoline-1,3-diones
4CzIPN
1-iodoisoquinoline
isoquinoline-1-carboxamides
gamma-Valerolactone (GVL)

Advanced Spectroscopic and Structural Characterization Methodologies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific molecular vibrations. The IR spectrum of 7-Methylisoquinolin-1-amine is expected to exhibit several characteristic absorption bands that confirm its key structural features: the primary amine group, the aromatic isoquinoline (B145761) core, and the methyl substituent.

The primary amine (-NH₂) group is typically identified by two distinct N-H stretching bands in the region of 3500-3250 cm⁻¹. orgchemboulder.com One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretch. orgchemboulder.comspcmc.ac.in Furthermore, the in-plane bending or "scissoring" motion of the N-H bond in a primary amine gives rise to a characteristic absorption in the 1650-1580 cm⁻¹ range. orgchemboulder.comspcmc.ac.in

The aromatic nature of the isoquinoline ring system is confirmed by C-H stretching vibrations, which typically appear in the 3100-3000 cm⁻¹ region. Aromatic C-C stretching vibrations within the ring produce a series of bands in the 1600-1400 cm⁻¹ fingerprint region. The C-N stretching vibration of the aromatic amine is anticipated to be strong, appearing in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of the methyl group (-CH₃) is indicated by C-H stretching modes around 2950-3000 cm⁻¹.

Table 1. Characteristic Infrared Absorption Bands for this compound
Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3500 - 3250 (two bands)Medium
Aromatic C-H StretchIsoquinoline Ring3100 - 3000Medium to Weak
Aliphatic C-H StretchMethyl (-CH₃)3000 - 2950Medium
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to Strong
Aromatic C=C StretchIsoquinoline Ring1600 - 1400Variable
Aromatic C-N StretchAryl-Amine1335 - 1250Strong
N-H WagPrimary Amine (-NH₂)910 - 665Strong, Broad

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms within a crystalline solid. bioscience.fimdpi.com By diffracting a beam of X-rays off a single crystal of this compound, researchers can generate a detailed electron density map and build a precise model of the molecule's structure. mdpi.com

This technique would unequivocally confirm the planarity of the bicyclic isoquinoline ring system and the specific positions of the methyl group at C7 and the amine group at C1. Crucially, it provides high-precision data on bond lengths, bond angles, and torsion angles, offering insights into the electronic and steric effects of the substituents on the molecular geometry. For instance, the C-C and C-N bond lengths within the isoquinoline core can be compared to theoretical values to understand the degree of aromaticity and electron delocalization.

Furthermore, crystallographic analysis reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions. For this compound, this would include identifying hydrogen bonds formed between the amine group of one molecule and the nitrogen atom of the isoquinoline ring of a neighboring molecule, which significantly influences the compound's physical properties, such as melting point and solubility.

Table 2. Crystallographic Data Obtainable for this compound
ParameterInformation Provided
Crystal System & Space GroupSymmetry of the crystal lattice
Unit Cell Dimensions (a, b, c, α, β, γ)Size and shape of the basic repeating unit of the crystal
Bond Lengths (Å)Precise distances between bonded atoms (e.g., C-N, C-C, N-H)
Bond Angles (°)Angles between adjacent bonds (e.g., C-N-H, C-C-C)
Torsion Angles (°)Conformational details, such as the orientation of the methyl group
Intermolecular InteractionsDetails of hydrogen bonding and other non-covalent packing forces

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check for the purity and correctness of the molecular formula of a synthesized sample. For this compound, the molecular formula is C₁₀H₁₀N₂. bldpharm.com

The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities. researchgate.net This method is fundamental in the characterization of new chemical entities.

Table 3. Elemental Composition of this compound (C₁₀H₁₀N₂)
ElementAtomic Mass (g/mol)Theoretical Percentage (%)Typical Experimental Finding
Carbon (C)12.01175.92%75.92% ± 0.4%
Hydrogen (H)1.0086.37%6.37% ± 0.4%
Nitrogen (N)14.00717.71%17.71% ± 0.4%
Total 158.204 (Molecular Weight) 100.00% -

Chemical Reactivity and Functionalization Strategies of 7 Methylisoquinolin 1 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Isoquinoline (B145761) Core

The isoquinoline ring system is aromatic and can undergo substitution reactions. The reactivity and regioselectivity are influenced by the activating and directing effects of the amino and methyl groups. amerigoscientific.com

Electrophilic Aromatic Substitution: The isoquinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the electron-donating amino (-NH2) and methyl (-CH3) groups enhances the electron density of the carbocyclic ring, facilitating electrophilic attack. The amino group at C-1 strongly activates the heterocyclic ring, but its primary influence extends to the carbocyclic ring, directing electrophiles to the C-5 and C-8 positions. The methyl group at C-7 further activates the ring, reinforcing substitution at the C-5 and C-8 positions. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation.

Nucleophilic Aromatic Substitution: The pyridine (B92270) ring of the isoquinoline system is electron-deficient and thus more susceptible to nucleophilic attack than the benzene ring. matanginicollege.ac.inbyjus.comorganic-chemistry.org The primary amine at the C-1 position is a strong electron-donating group, which can be replaced by a suitable nucleophile under specific reaction conditions. evitachem.comsmolecule.com However, such reactions often require harsh conditions or activation of the leaving group. The amino group itself can act as a nucleophile in various reactions. evitachem.com

Oxidation and Reduction Pathways of the Isoquinoline Ring System

The isoquinoline ring can be modified through oxidation and reduction, although these reactions can be challenging and may affect the substituents.

Oxidation: The oxidation of the isoquinoline ring system is generally difficult. nou.edu.ng However, under certain oxidative conditions, the methyl group can be oxidized. For instance, some isoquinoline derivatives can be oxidized to isoquinoline carboxylic acids. evitachem.com The use of specific oxidizing agents can lead to the formation of isoquinoline N-oxides, which are valuable intermediates for further functionalization. rsc.org A practical method for the oxidation of tetrahydroisoquinolines and dihydroisoquinolines to isoquinolines has been developed using air as a clean oxidant with a copper catalyst. acs.org

Reduction: The pyridine ring of the isoquinoline nucleus is more readily reduced than the benzene ring. Catalytic hydrogenation (e.g., using H2 with Pd, Pt, or Ni catalysts) or reduction with agents like sodium borohydride (B1222165) can selectively reduce the heterocyclic part of the molecule. clockss.org This typically leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. The specific conditions of the reduction will determine the final product.

Derivatization Reactions of the Primary Amine Functionality

The primary amine at the C-1 position is a key site for functionalization, enabling a wide array of derivatization reactions for various applications. msu.edu

Pre-column Derivatization for Analytical Applications (e.g., HPLC, MALDI-IMS)

To enhance the detection and quantification of amine-containing compounds like 7-Methylisoquinolin-1-amine in analytical techniques, pre-column derivatization is often employed. nih.govthermofisher.com This process involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic properties or detectability. researchgate.net

For High-Performance Liquid Chromatography (HPLC), derivatization can introduce a chromophore or fluorophore, significantly increasing the sensitivity of UV or fluorescence detection. thermofisher.comcreative-proteomics.com Common reagents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl). thermofisher.comcreative-proteomics.com An innovative approach involves in-needle derivatization, which automates the process, increases sample throughput, and reduces reagent consumption. nih.gov

In Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS), chemical derivatization can improve the sensitivity and specificity for detecting endogenous amine metabolites in tissues. nih.gov For example, reacting amines with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (CA) forms a stable Schiff base, enhancing their detection. nih.gov

Reaction with Isothiocyanates and Other Amine-Reactive Reagents

The primary amine of this compound readily reacts with various amine-reactive reagents. A notable example is the reaction with isothiocyanates (R-N=C=S). This reaction forms a thiourea (B124793) linkage, a common strategy in medicinal chemistry and for creating bioconjugates. The synthesis of isothiocyanates themselves can be achieved from primary amines using reagents like carbon disulfide. mdpi.combeilstein-journals.orgchemrxiv.orgbohrium.com The reaction of amines with isothiocyanates is a key step in the synthesis of various heterocyclic compounds. acs.orgresearchgate.net

Other amine-reactive reagents that can be used for derivatization include acyl chlorides, anhydrides, and sulfonyl chlorides, leading to the formation of amides and sulfonamides, respectively.

Strategies for Enhancing Detection Sensitivity and Specificity via Derivatization

Derivatization is a powerful tool to overcome challenges in detecting and quantifying low-abundance amines. The primary strategies focus on introducing moieties that are easily detectable by common analytical instruments.

Introduction of Fluorophores: Reagents like dansyl chloride, FMOC-Cl, and OPA react with the primary amine to yield highly fluorescent derivatives. This allows for sensitive detection using fluorescence detectors in HPLC, which are often more sensitive than UV detectors. thermofisher.comcreative-proteomics.com

Introduction of Chromophores: Reagents such as phenyl isothiocyanate (PITC) and 2,4-dinitrofluorobenzene (DNFB) introduce strong chromophores into the molecule, enhancing its UV absorbance and thus improving detection limits in HPLC-UV analysis. thermofisher.comresearchgate.netcreative-proteomics.com

Improving Ionization Efficiency for Mass Spectrometry: In techniques like MALDI-IMS, derivatization can improve the ionization efficiency of the analyte. By adding a permanently charged group or a group that is readily ionized, the signal intensity in the mass spectrum can be significantly increased. nih.gov This also helps to move the analyte's signal to a higher mass region, potentially reducing interference from matrix ions and other low-mass contaminants. nih.gov

Derivatization ReagentFunctional Group TargetedResulting ProductAnalytical Advantage
o-Phthalaldehyde (OPA)Primary AmineFluorescent IsoindoleHigh sensitivity in fluorescence detection (HPLC) thermofisher.comcreative-proteomics.com
9-Fluorenylmethyl chloroformate (FMOC-Cl)Primary AmineFluorescent AdductHigh sensitivity in fluorescence detection (HPLC) thermofisher.comcreative-proteomics.com
Phenyl isothiocyanate (PITC)Primary AminePhenylthioureaStrong UV absorbance for HPLC-UV detection researchgate.netcreative-proteomics.com
4-Hydroxy-3-methoxycinnamaldehyde (CA)Primary AmineSchiff BaseImproved sensitivity and specificity in MALDI-IMS nih.gov

Regioselective Functionalization of the Methyl Group at C-7

The methyl group at the C-7 position offers another site for chemical modification, although it is generally less reactive than the amine group. Functionalization of this methyl group typically requires specific strategies to achieve regioselectivity.

One approach involves radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. The resulting benzylic bromide is a versatile intermediate that can be converted into other functional groups via nucleophilic substitution.

Another strategy involves directed metalation. By using a directing group, it is possible to selectively deprotonate the methyl group with a strong base, followed by quenching with an electrophile. However, achieving selectivity for the C-7 methyl group in the presence of the isoquinoline nitrogen and the C-1 amine can be challenging. Recent advances in C-H activation chemistry have shown promise for the regioselective functionalization of C-H bonds on quinoline (B57606) and isoquinoline scaffolds, which could potentially be applied to the C-7 methyl group. nsf.govchemrxiv.org For instance, palladium-catalyzed reactions have been used for the arylation of remote C-H bonds in benzoazines. chemrxiv.org

Exploration of Novel Reaction Pathways and Rearrangements Involving the Isoquinoline Moiety

The inherent reactivity of the isoquinoline scaffold, a core component of numerous natural products and biologically active compounds, has driven extensive research into novel functionalization methods. A key challenge has been the selective alkylation at the meta-position (C4) of the isoquinoline ring, which is typically inert to both electrophilic and nucleophilic attack. Recent advancements, however, have unveiled innovative photochemical pathways that enable such transformations.

A novel and powerful strategy for the meta-C-H alkylation of isoquinolines involves a phosphite-mediated photochemical acs.orgbeilstein-journals.org N to C rearrangement. This method circumvents the traditional difficulties associated with functionalizing the C4 position. The process begins with the N-alkylation of the isoquinoline nitrogen with a variety of alkyl halides, forming a stable N-alkyl isoquinolinium salt. This salt then reacts with a phosphite (B83602) anion, which acts as a nucleophile, to form a dearomatized enamine-type intermediate.

Upon irradiation with UV light (e.g., λmax = 365 nm), this enamine intermediate enters a singlet excited state. From this state, an unprecedented C–N bond cleavage occurs, followed by a acs.orgbeilstein-journals.org rearrangement of the alkyl group from the nitrogen atom to the C4 carbon. A subsequent rearomatization sequence leads to the final meta-C-H alkylated isoquinoline product.

This photochemical approach has been demonstrated to be effective for a wide range of substituted isoquinolines and migrating alkyl groups. Studies have shown that while direct migration of simple alkyl groups like methyl and ethyl may be challenging, the reaction is successful with various substituted benzyl (B1604629) groups, secondary alkyl halides, and even N-allyl groups. For instance, research on the related 1-methylisoquinoline (B155361) substrate showed that both its benzyl and diphenylmethyl salts formed the phosphite adduct smoothly and underwent the photochemical rearrangement to yield the desired meta-alkylated products. This suggests a broad applicability of the method to the isoquinoline core, including that of this compound. The ability to introduce sterically demanding secondary and tertiary alkyl groups at the meta-position is a significant advantage of this radical bond-cleavage pathway.

Table 1: Substrate Scope of Phosphite-Mediated Meta-C-H Alkylation of Isoquinolines

Migrating Group (from N-Alkyl Salt) Substituent on Migrating Carbon Isoquinoline Substituent Yield (%)
Benzyl H None Good
Diphenylmethyl Phenyl None Good
Naphthylmethyl N/A None Good
Pyridylmethyl N/A None Good
Allyl H None Good
Alkyl with Ester Ester None 58
Benzyl H 1-Methyl Good
Diphenylmethyl Phenyl 1-Methyl Good
Benzyl H 3-Methyl Good
Alkyl-Aryl Methyl, Phenyl None 66

Data synthesized from studies on general isoquinoline meta-C-H alkylation.

Reactivity with Nitrile-Containing Compounds and other Reagents

The chemical profile of this compound is characterized by two primary reactive sites: the nucleophilic primary amine at the C1 position and the isoquinoline ring system itself. The amine group, in particular, dictates a wide range of potential reactions with various electrophilic partners, including nitrile-containing compounds.

The carbon atom of a nitrile group (R-C≡N) is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. The primary amine of this compound can act as a nucleophile, potentially reacting with nitriles under appropriate conditions. For example, in the presence of a Lewis acid like trimethylaluminum (B3029685) (Me₃Al), amines can undergo nucleophilic addition to a nitrile, which can lead to the formation of amidines. This type of domino reaction, involving nucleophilic addition followed by intramolecular cyclization, has been utilized to construct 1-aminoisoquinoline (B73089) derivatives from suitably substituted benzonitriles.

Furthermore, the primary amine functionality allows for a host of classical amine reactions. It can be readily acylated by acid chlorides or anhydrides to form stable amides. This reaction is typically rapid and high-yielding. The resulting amide nitrogen is significantly less nucleophilic, preventing over-acylation.

The amine group can also react with aldehydes and ketones to form imines (Schiff bases) through an addition-elimination mechanism. These imines can be valuable intermediates for further synthetic transformations. Other potential reactions include alkylation with alkyl halides, although this can lead to a mixture of mono- and poly-alkylated products, and Hofmann elimination if the amine is exhaustively methylated to a quaternary ammonium (B1175870) salt.

The reactivity of the C1-amino group is a cornerstone for the synthetic utility of this compound, enabling its incorporation into larger, more complex molecular architectures through the formation of robust C-N bonds. Several catalytic systems, including those based on copper, rhodium, and gold, have been developed to synthesize 1-aminoisoquinolines, highlighting the importance of this structural motif and the diverse reactivity of the amine and nitrile functional groups in forming the isoquinoline core. acs.orgbeilstein-journals.orgacs.orgorganic-chemistry.org

Table 2: Potential Reactions of the 1-Amine Group in this compound

Reagent Type Reagent Example Product Type Notes
Nitrile Acetonitrile Amidine Often requires a catalyst or promoter (e.g., Lewis acid).
Acid Chloride Acetyl chloride Amide Typically a rapid and high-yielding reaction.
Acid Anhydride (B1165640) Acetic anhydride Amide Common and efficient method for acylation.
Aldehyde Benzaldehyde Imine (Schiff Base) Formed via an addition-elimination mechanism.
Ketone Acetone Imine (Schiff Base) Generally less reactive than aldehydes.
Alkyl Halide Methyl iodide Alkylated Amine(s) Can lead to mixtures of 1°, 2°, 3°, and 4° amines.
Isocyanate Phenyl isocyanate Urea derivative Reaction involves nucleophilic attack on the isocyanate carbon.

This table outlines the expected reactivity based on the general chemical properties of primary aromatic amines.

Theoretical and Computational Studies of 7 Methylisoquinolin 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity indices.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. fu-berlin.de It is used to investigate the electronic properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. fu-berlin.denih.gov For 7-Methylisoquinolin-1-amine, DFT calculations can predict a variety of crucial properties.

The application of DFT allows for the optimization of the molecule's three-dimensional geometry, determining bond lengths, bond angles, and dihedral angles. From this optimized structure, further properties can be calculated. fu-berlin.de For instance, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. fu-berlin.de Furthermore, DFT is employed to compute energies that inform the thermodynamic stability of the molecule. fu-berlin.de The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are readily calculated, with their energies and spatial distributions providing key insights into the molecule's reactivity and electronic transitions.

Table 1: Properties of this compound Accessible via DFT Calculations
PropertyDescriptionSignificance
Optimized Molecular GeometryThe lowest-energy three-dimensional arrangement of atoms.Provides foundational data on bond lengths and angles.
Thermodynamic DataIncludes enthalpy of formation and Gibbs free energy. fu-berlin.deIndicates the stability of the molecule.
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations. fu-berlin.deAids in the interpretation of experimental IR and Raman spectra.
Frontier Molecular Orbitals (HOMO/LUMO)The highest energy orbital containing electrons and the lowest energy orbital devoid of electrons.Helps predict chemical reactivity and electronic excitation properties.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifies regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into a representation that aligns with the familiar Lewis structures of chemical bonding. uni-muenchen.de This method provides a detailed picture of electron density distribution, bonding interactions, and delocalization effects within a molecule. uni-muenchen.dedergipark.org.tr

Table 2: Key Donor-Acceptor Interactions in this compound Expected from NBO Analysis
Donor NBOAcceptor NBOType of InteractionExpected Significance
LP (N) of Amineπ* (C=C/C=N) of RingResonanceStrong; indicates delocalization of the nitrogen lone pair into the aromatic system.
σ (C-H) of Methyl Groupπ* (C=C) of RingHyperconjugationModerate; indicates electronic donation from the methyl group to the ring.
π (C=C) of Ringπ* (C=C/C=N) of RingIntra-ring ResonanceStrong; defines the aromatic character and electron delocalization within the isoquinoline (B145761) core.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is critical for applications in optoelectronics and photonics, such as optical switching. mdpi.comaps.org Molecules with extensive π-conjugated systems and significant charge asymmetry, often created by electron-donating and electron-accepting groups, are promising candidates for NLO materials. dergipark.org.trresearchgate.net The structure of this compound, featuring an electron-donating amine group attached to a delocalized isoquinoline ring, suggests potential NLO activity.

Theoretical calculations can predict the NLO properties of a molecule by computing its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). dergipark.org.tr These parameters quantify the molecule's response to an external electric field. A large hyperpolarizability value is a key indicator of a strong NLO response. dergipark.org.tr Computational studies would involve using methods like DFT to calculate these properties, providing a theoretical assessment of the NLO potential of this compound before undertaking complex experimental synthesis and characterization.

Understanding the behavior of molecules in their electronic excited states is crucial for photochemistry and photophysics. While DFT is excellent for ground-state properties, more advanced methods are often required for excited states, especially in cases of near-degeneracy or complex electronic structure. Strongly Contracted N-electron Valence State Perturbation Theory (SC-NEVPT2) is a high-level, intruder-state-free multireference perturbation theory method used for this purpose. rsc.orgfaccts.dearxiv.org

This method is particularly powerful for studying photochemical reaction pathways. rsc.orgresearchgate.net For isoquinoline derivatives, computational studies have used SC-NEVPT2 to investigate photochemical rearrangements, such as the cleavage of a C–N bond from a singlet excited state. rsc.orgresearchgate.net Applying SC-NEVPT2 to this compound would allow for the accurate calculation of vertical excitation energies, the characterization of excited state potential energy surfaces, and the identification of transition states for photochemical reactions. This could elucidate potential degradation pathways upon exposure to light or predict fluorescence properties.

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic details, molecular modeling and dynamics simulations are used to study the larger-scale behavior of molecules, including their interactions with biological macromolecules.

Many drugs exert their effects by binding to specific protein targets. When the experimental 3D structure of a target protein is unknown, homology modeling can be used to generate a reliable structural model. researchgate.netnih.gov This technique is predicated on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. researchgate.net

The process for investigating the interaction of this compound with a potential biological target would involve several steps:

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

No specific studies detailing the use of molecular dynamics (MD) simulations to investigate the behavior of ligand-receptor complexes involving this compound were identified in the reviewed literature. While MD simulations are a common computational technique to study the dynamic interactions between a ligand and its receptor over time, providing insights into binding stability and conformational changes, no published research has applied this method to this compound.

In Silico Prediction of Molecular Interactions and Structure-Activity Relationships (SAR)

The following subsections cover specific in silico methods for predicting molecular interactions and understanding the structure-activity relationships of chemical compounds.

Molecular Docking Studies with Biological Receptors

A comprehensive search for molecular docking studies of this compound with specific biological receptors did not yield any results. Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is frequently used in drug design to understand how a ligand might interact with the active site of a protein. However, no literature detailing such interactions for this compound could be located.

Predictive Modeling of Adsorption and Interaction Parameters (e.g., ADMET-related computational parameters)

There is no available information from published studies regarding the predictive modeling of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters for this compound. In silico ADMET prediction is a crucial step in early-stage drug discovery to forecast the pharmacokinetic and safety profile of a compound. Despite the importance of these parameters, specific computational predictions for this compound have not been reported in the scientific literature.

Investigation of Biological Activities and Underlying Mechanisms of Action

Antimicrobial Activity and Mechanistic Pathways

Derivatives of the isoquinoline (B145761) and quinoline (B57606) core structure have demonstrated significant potential as antimicrobial agents, active against a range of pathogenic microbes.

The ability of bacteria to form biofilms is a significant challenge in treating infections, as these communities exhibit increased resistance to conventional antibiotics. Consequently, the inhibition of biofilm formation is a key strategy in combating multidrug-resistant bacteria. nih.gov Research into quinoline derivatives has shown their utility in treating resistant microbes that produce biofilms. nih.gov

Studies on novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have demonstrated their efficacy against pathogenic microbes isolated from urinary tract infections. One particular derivative, compound 3l , showed notable antibiofilm activity against E. coli, P. aeruginosa, and C. neoformans, achieving inhibition percentages of 94.60%, 91.74%, and 98.03%, respectively, at a concentration of 10.0 µg/mL. nih.gov This activity is attributed to the compound's ability to interfere with the adhesion strength of the bacteria. nih.gov Furthermore, a protein leakage assay indicated that this compound compromises the bacterial cell membrane, leading to the discharge of cellular proteins and confirming its antibacterial action. nih.gov

Similarly, other research has focused on 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones, which incorporate a structure related to the amino-isoquinoline core. Specific analogues demonstrated efficient inhibition of biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA), with IC₅₀ values in the low micromolar range. nih.gov

Table 1: Biofilm Inhibition Data for Selected Quinoline Derivatives
CompoundTarget MicrobeConcentrationBiofilm Inhibition (%)Source
Compound 3l (a 7-methoxyquinoline derivative)E. coli10.0 µg/mL94.60% nih.gov
Compound 3l (a 7-methoxyquinoline derivative)P. aeruginosa10.0 µg/mL91.74% nih.gov
Compound 3l (a 7-methoxyquinoline derivative)C. neoformans10.0 µg/mL98.03% nih.gov
Compound 5h (a quinazolinonyl aminopyrimidine)MRSA20.7 µM (IC₅₀)50% nih.gov
Compound 5j (a quinazolinonyl aminopyrimidine)MRSA22.4 µM (IC₅₀)50% nih.gov
Compound 5k (a quinazolinonyl aminopyrimidine)MRSA21.9 µM (IC₅₀)50% nih.gov

A primary mechanism for the antimicrobial action of quinoline and isoquinoline derivatives is the disruption of bacterial DNA synthesis. nih.govnih.gov These compounds often target essential enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair in bacteria. nih.gov The inhibition of these enzymes leads to damage to the bacterial DNA structure and ultimately cell death. biorxiv.org

For instance, a new class of alkynyl isoquinolines has been shown to perturb nucleic acid biosynthesis in S. aureus. nih.gov More specifically, research has identified isoquinoline sulfonamides as allosteric inhibitors of DNA gyrase. mdpi.com These compounds bind to a novel site on the gyrase enzyme, distinct from that of fluoroquinolones, and inhibit the enzyme by preventing DNA cleavage. mdpi.com This mechanism is effective even against fluoroquinolone-resistant bacteria, highlighting the potential for developing new classes of antibiotics based on the isoquinoline scaffold. mdpi.com

Antimalarial Activity and Biological Targets

The quinoline core is the foundation for some of the most important antimalarial drugs, including chloroquine and quinine. This has spurred investigation into related heterocyclic structures like isoquinolines for their potential to treat malaria, particularly strains resistant to existing therapies.

Compounds featuring a 4-aminoquinoline structure have been shown to be potent against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The mechanism of action for many quinoline-based antimalarials involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion in the host's red blood cells. These drugs are thought to inhibit the formation of hemozoin, leading to a buildup of toxic heme that kills the parasite. hilarispublisher.com

A promising amodiaquine analogue, isoquine, which possesses an isoquinoline structure, has demonstrated high activity against clinical isolates of P. falciparum. The median IC₅₀ value for isoquine was found to be 9 nM, which is significantly more potent than chloroquine (56 nM) and comparable to first-line drugs like amodiaquine (8 nM) and dihydroartemisinin (1 nM) against the tested isolates. nih.gov This potent activity against drug-resistant parasites underscores the potential of the isoquinoline scaffold in developing new antimalarial agents. nih.gov

Table 2: In Vitro Antimalarial Activity of Isoquine and Comparators
CompoundMedian IC₅₀ (nM) against P. falciparum isolatesSource
Isoquine9 nih.gov
Chloroquine56 nih.gov
Amodiaquine8 nih.gov
Desethylamodiaquine10 nih.gov
Lumefantrine69 nih.gov
Dihydroartemisinin1 nih.gov

Protein kinases are crucial regulators of many cellular processes in the malaria parasite and are considered promising drug targets. mdpi.com Among these, P. falciparum cAMP-dependent protein kinase (PfPKA) is known to be involved in critical parasite functions like cytokinesis and erythrocyte invasion. nih.govnih.gov

In an effort to identify new kinase inhibitors, a series of substituted isoquinolines were evaluated for their antimalarial properties. While these compounds demonstrated low micromolar activity against both drug-sensitive (3D7) and drug-resistant (W2) strains of P. falciparum, subsequent biochemical analysis showed they had minimal direct inhibitory activity against PfPKA. nih.gov This suggests that the observed antimalarial effect of this isoquinoline series is likely due to the inhibition of a different kinase involved in the parasite's life cycle, rather than direct interaction with PfPKA. nih.gov

Anticancer Potential and Cellular Mechanisms

The isoquinoline framework is present in several anticancer agents, and its derivatives are actively being investigated for their ability to combat tumor growth. The mechanisms often involve targeting fundamental cellular processes like DNA replication and cell cycle progression. nih.govnih.gov

One key mechanism of action for some complex isoquinoline derivatives, such as 7-azaindenoisoquinolines, is the inhibition of human topoisomerase I (Top1). nih.gov Top1 is a vital enzyme that relaxes DNA supercoiling during replication and transcription. nih.gov By stabilizing the complex between Top1 and DNA, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and triggering cell death in rapidly dividing cancer cells. nih.gov

Other isoquinoline-related compounds, such as 3-methyleneisoindolinones, have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov Studies on head and neck squamous cell carcinoma cells revealed that these compounds trigger intracellular oxidative stress, disrupt the mitochondrial membrane potential, and interrupt the cell cycle, leading to apoptosis. nih.gov Furthermore, the anti-proliferative activity of 3-aminoisoquinolin-1(2H)-one derivatives has been evaluated across a panel of 60 human tumor cell lines, with some compounds showing effective and selective inhibition of tumor cell growth. mdpi.com These findings indicate that compounds based on the 7-Methylisoquinolin-1-amine scaffold could potentially exert anticancer effects by inducing apoptosis and arresting the cell cycle.

Table 3: Anticancer Activity of a Lead 3-Aminoisoquinolin-1(2H)-one Derivative
CompoundActivity MetricAverage Value (log)IndicationSource
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12GI₅₀-5.1850% Growth Inhibition mdpi.com
TGI-4.1Total Growth Inhibition mdpi.com
LC₅₀> -4.050% Lethal Concentration mdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that aligns with the specific outline requested. The search results did not yield specific research findings on this particular compound's biological activities concerning the induction of apoptosis in neoplastic cell lines, inhibition of cellular proliferation, or its specific role in neuropharmacological research related to neurodegenerative diseases like Parkinson's disease.

The available literature focuses on related but structurally distinct isoquinoline derivatives. For instance, studies have detailed the anti-inflammatory properties of other novel isoquinoline derivatives by showing their ability to reduce the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages stimulated by lipopolysaccharides nih.gov. Research into the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives has indicated a wide range of biological activities, including anti-inflammatory and antitumor effects nuph.edu.ua. However, these findings are not specific to this compound.

Similarly, in the context of neuropharmacology, research has investigated various compounds for their potential in treating Parkinson's disease, but specific studies detailing the contribution of this compound to the etiology of Parkinson's disease models were not found in the search results nih.govacs.orgnih.gov.

Without specific data on this compound, generating content for the requested sub-sections would require extrapolation from related compounds, which would be scientifically inaccurate and speculative. Therefore, to maintain scientific integrity and adhere strictly to the provided instructions, the article cannot be generated.

Role in Neuropharmacological Research and Neurotoxicology

Inhibition of Mitochondrial Respiratory Chain Complexes (e.g., Complex I)

There is currently no specific research available on the direct inhibitory effects of this compound on mitochondrial respiratory chain complexes. However, studies on structurally related isoquinoline compounds offer some insights. For instance, the endogenous amine 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to prevent the inhibition of mitochondrial respiratory chain Complex I caused by the neurotoxin MPP+ nih.govresearchgate.net. This protective effect is not attributed to antioxidant activity but is hypothesized to be a "shielding effect" on the energetic machinery of the mitochondria nih.govresearchgate.net. This suggests that while some isoquinolines may not be direct inhibitors, they can modulate the activity of mitochondrial complexes. Other inhibitors of the mitochondrial respiratory chain, such as berberine (an isoquinoline alkaloid), have been shown to inhibit Complex I, which is a mechanism linked to improvements in insulin sensitivity nih.gov.

Interactions with Dopamine Re-uptake Systems

Currently, there is no available scientific literature detailing the specific interactions of this compound with dopamine re-uptake systems. The intricate relationship between noradrenergic and dopaminergic systems is crucial in the context of neuropsychiatric disorders, and various compounds that modulate these systems are of significant interest in drug development nih.gov. While some antidepressants are known to inhibit dopamine re-uptake, specific data for this compound is absent drugbank.com.

Broader Biological Activity Spectrum of Isoquinoline Amines

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities nih.gov.

Antihypertensive and Cardioprotective Effects

Isoquinoline and its derivatives have been extensively studied for their effects on the cardiovascular system nih.gov. A number of synthetic 1-amino-3,4-dihydroisoquinolines have demonstrated antihypertensive activity nih.gov. Furthermore, certain 1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated as novel antihypertensive agents, with some compounds showing the ability to elicit antihypertensive effects without causing reflex tachycardia nih.gov.

In terms of cardioprotection, novel tetrahydroisoquinoline analogs of nitrobenzylmercaptopurine riboside have been shown to be potent cardioprotective agents in isolated perfused rat heart models of acute myocardial infarction nih.gov. Studies on other isoquinoline alkaloids have also demonstrated their cardioprotective properties under hypoxic conditions clinicsearchonline.orgwesterneuropeanstudies.com. The mechanisms underlying these effects are varied and can include modulation of cardiac muscle contractility westerneuropeanstudies.combiomedpharmajournal.org.

Antioxidant Properties

Quinoline, isoquinoline, and indole compounds have been the subject of research for their antioxidant activities over the past two decades nih.gov. These heterocyclic compounds have shown potential in combating oxidative stress, which is implicated in a variety of diseases.

Antipyretic and Analgesic Activities

Several isoquinoline derivatives have been reported to possess antipyretic and analgesic properties semanticscholar.orgacs.orgresearchgate.net. Studies on isoquinoline alkaloids isolated from various Berberis species, such as berberine, berbamine, and palmatine, have demonstrated significant and dose-dependent antinociceptive and antipyretic activities in animal models nih.gov. Further research has confirmed the potential of new isoquinoline derivatives as significant anti-inflammatory, analgesic, and antipyretic agents researchgate.net. The plant Hypecoum erectum, which is rich in isoquinoline alkaloids, has been traditionally used to treat fever and pain, and modern phytochemical investigations have identified several bioactive isoquinolines with anti-inflammatory and analgesic effects nih.gov.

Antifungal Activities

The antifungal potential of isoquinoline derivatives is another area of active investigation nih.govacs.orgresearchgate.net. Synthetic 3-aryl-isoquinoline derivatives have exhibited broad-spectrum and excellent fungicidal activities nih.gov. Similarly, pyrazino[2,1-a]isoquinolin derivatives have been synthesized and evaluated for their in vitro antifungal activities researchgate.net. Other studies have also reported on the promising antifungal activity of various isoxazole-like benzamide and isoquinolinone hybrids mdpi.com. Research has also explored the structure-activity relationships of isoquinoline alkaloids to enhance their antifungal efficacy researchgate.net.

Compound ClassBiological ActivityResearch Findings
1-amino-3,4-dihydroisoquinolinesAntihypertensiveDemonstrated antihypertensive effects. nih.gov
1-isopropyl-1,2,3,4-tetrahydroisoquinoline derivativesAntihypertensiveElicited antihypertensive effects without reflex tachycardia. nih.gov
Tetrahydroisoquinoline analogs of NBMPRCardioprotectivePotent cardioprotective agents in myocardial infarction models. nih.gov
Isoquinoline Alkaloids (e.g., Berberine)Antipyretic, AnalgesicShowed significant and dose-dependent antinociceptive and antipyretic activities. nih.gov
3-aryl-isoquinoline derivativesAntifungalExhibited broad-spectrum fungicidal activities. nih.gov

Applications in Materials Science and Industrial Chemistry Research

Corrosion Inhibition Studies of Metallic Surfaces

Organic molecules containing heteroatoms such as nitrogen, along with aromatic rings, are known to be effective corrosion inhibitors for various metals and alloys in acidic environments. The isoquinoline (B145761) scaffold, present in 7-Methylisoquinolin-1-amine, is recognized for its corrosion-inhibiting properties. These compounds can adsorb onto the metal surface, creating a protective barrier that impedes the corrosive process. Quinoline (B57606) and its derivatives are effective corrosion inhibitors due to their high electron density, which facilitates strong bonding to metal surfaces. kfupm.edu.sa The presence of polar functional groups like amino groups can further enhance this protective action. researchgate.net

The efficacy of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface. This adsorption can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the sharing of electrons between the inhibitor and the metal surface, forming a coordinate-type bond. researchgate.net

The adsorption of organic inhibitors is often modeled using adsorption isotherms, such as the Langmuir, Temkin, or Frumkin isotherms. imist.ma The Langmuir isotherm, which assumes monolayer adsorption on a homogeneous surface, is frequently used to describe the adsorption behavior of quinoline-based inhibitors. researchgate.netjmaterenvironsci.com The degree of surface coverage (θ) is related to the inhibitor concentration, and the equilibrium constant of the adsorption process (K_ads) provides insight into the strength of the interaction between the inhibitor and the metal.

Studies on related quinoline derivatives have shown that their adsorption on steel surfaces in acidic media follows the Langmuir adsorption isotherm. najah.edu The Gibbs free energy of adsorption (ΔG°_ads) is a critical parameter derived from the isotherm, and its value can help distinguish between physisorption (typically up to -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol). researchgate.net For many quinoline-based inhibitors, the calculated ΔG°_ads values suggest a mixed-mode of adsorption, involving both physical and chemical interactions. mdpi.com

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors. These methods provide quantitative data on how the inhibitor affects the kinetics of the corrosion process.

Potentiodynamic polarization studies reveal that quinoline-based inhibitors often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.comias.ac.in The addition of the inhibitor leads to a decrease in the corrosion current density (i_corr) and a shift in the corrosion potential (E_corr).

Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the metal-solution interface. In the presence of an effective inhibitor, the charge transfer resistance (R_ct) increases, indicating a slower corrosion rate, while the double-layer capacitance (C_dl) decreases due to the displacement of water molecules by the inhibitor molecules at the metal surface. ias.ac.inktu.lt

While specific data for this compound is not available, the following tables illustrate the typical effects of related quinoline-based inhibitors on electrochemical parameters.

Table 1: Illustrative Potentiodynamic Polarization Data for a Quinoline-Based Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (M)E_corr (mV vs. SCE)i_corr (μA/cm²)Inhibition Efficiency (%)
Blank-4501000-
1 x 10⁻⁵-44525075.0
5 x 10⁻⁵-44212088.0
1 x 10⁻⁴-4387093.0
5 x 10⁻⁴-4354595.5

Note: This data is illustrative and based on the general performance of quinoline derivatives as corrosion inhibitors.

Table 2: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for a Quinoline-Based Inhibitor on Mild Steel in 1 M HCl

Inhibitor Concentration (M)R_ct (Ω·cm²)C_dl (μF/cm²)Inhibition Efficiency (%)
Blank50100-
1 x 10⁻⁵2006075.0
5 x 10⁻⁵4504588.9
1 x 10⁻⁴7003592.9
5 x 10⁻⁴11002895.5

Note: This data is illustrative and based on the general performance of quinoline derivatives as corrosion inhibitors.

Research into Fluorescent Properties and Potential as Fluorophores

The isoquinoline scaffold is a key structural motif in many fluorescent compounds. mdpi.comnih.gov The extended π-conjugated system of the isoquinoline ring is responsible for its inherent fluorescence. The introduction of substituents can significantly modulate the photophysical properties, such as absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov

Aminoisoquinoline derivatives, in particular, have garnered attention for their fluorescent properties. researchgate.net The amino group, being an electron-donating group, can enhance the fluorescence intensity and cause a red-shift in the emission spectrum. Studies on various aminoisoquinoline derivatives have demonstrated their potential as blue-light-emitting fluorophores. nih.gov For instance, some multisubstituted 1-aminoisoquinoline (B73089) derivatives have been shown to exhibit strong blue fluorescence in both solution and the solid state, with high quantum yields. nih.gov

The position and nature of substituents on the isoquinoline ring play a crucial role in determining the fluorescent characteristics. While specific studies on the fluorescent properties of this compound are not extensively reported, its structure, featuring an amino group at the 1-position and a methyl group at the 7-position, suggests that it is likely to exhibit fluorescence. The amino group is expected to be the primary determinant of its fluorescent behavior, while the methyl group may have a more subtle influence on the photophysical properties. Further experimental investigation is required to fully characterize the absorption and emission spectra, quantum yield, and potential applications of this compound as a fluorophore.

Future Research Directions and Potential Academic Contributions

Advancement of Stereoselective and Chemo-selective Synthetic Methodologies

The development of novel synthetic routes for isoquinoline (B145761) derivatives is a continuous effort in organic chemistry. guidechem.comorganic-chemistry.orgresearchgate.net While various methods exist for the synthesis of the isoquinoline core, future research should focus on creating more efficient, stereoselective, and chemo-selective pathways specifically for 7-Methylisoquinolin-1-amine and its analogues.

Key areas for advancement include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to introduce chiral centers into the this compound scaffold. This would enable the synthesis of enantiomerically pure compounds, which is crucial for investigating stereospecific biological activities.

C-H Activation/Functionalization: Employing transition-metal-catalyzed C-H activation strategies to directly introduce functional groups onto the isoquinoline core. nih.gov This atom-economical approach allows for the late-stage modification of the molecule, facilitating the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Multi-component Reactions: Designing novel one-pot, multi-component reactions to construct the this compound skeleton from simple, readily available starting materials. organic-chemistry.org Such strategies improve efficiency and are aligned with the principles of green chemistry. researchgate.net

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch synthesis.

Synthetic MethodologyPotential ContributionKey Techniques
Stereoselective SynthesisAccess to enantiomerically pure compounds for specific biological targeting.Chiral catalysts, asymmetric induction.
Chemo-selective C-H FunctionalizationEfficient and regioselective derivatization for SAR studies.Transition-metal catalysis (e.g., Pd, Rh, Ru). organic-chemistry.org
Multi-component ReactionsRapid and convergent assembly of complex derivatives.One-pot cascade reactions.

Deeper Elucidation of Molecular Mechanisms in Complex Biological Systems

Isoquinoline derivatives are known to interact with a wide array of biological targets, including enzymes like kinases and topoisomerases, as well as nucleic acids. nih.gov However, the specific molecular mechanisms of action for this compound remain largely unexplored. A deeper understanding of how this compound interacts with biological systems at a molecular level is essential for its development in any therapeutic area.

Future investigations should aim to:

Identify Protein Targets: Utilize chemoproteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography-mass spectrometry, to identify the direct protein binding partners of this compound in various cell models.

Characterize Enzyme Inhibition: If identified as an enzyme inhibitor, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). For instance, many quinoline (B57606) and isoquinoline-based compounds are known to act as kinase inhibitors by binding to the ATP-binding site. nih.gov

Investigate DNA Interactions: Explore the potential for this compound to interact with DNA. Techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism can reveal if the compound intercalates into the DNA helix or binds to its grooves, similar to other known isoquinoline alkaloids. nih.gov

Analyze Cellular Pathways: Employ transcriptomics (RNA-seq) and proteomics to understand the downstream effects of this compound on cellular signaling pathways. This can provide a global view of the compound's biological impact.

Exploration of Novel Research Applications in Diverse Scientific Fields

The structural motif of isoquinoline is a privileged scaffold found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. semanticscholar.orgrsc.orgnih.gov The exploration of this compound for novel applications is a promising avenue for future research.

Potential areas for investigation include:

Oncology: Evaluating the antiproliferative activity of this compound against a panel of human cancer cell lines. nih.gov Many isoquinoline derivatives have shown potential as anticancer agents. researchgate.net

Neuroscience: Investigating the potential of this compound and its derivatives to modulate the activity of neuroreceptors or enzymes involved in neurodegenerative diseases.

Infectious Diseases: Screening for activity against various bacterial and fungal pathogens, as the isoquinoline scaffold is present in several known antimicrobial agents. semanticscholar.org

Materials Science: Exploring the use of this compound as a building block for functional materials, such as organic light-emitting diodes (OLEDs) or sensors, given the photophysical properties of aromatic nitrogen heterocycles.

Enhanced Integration of Advanced Experimental Techniques with Computational Approaches

The synergy between computational modeling and advanced experimental techniques can significantly accelerate the research and development process. mdpi.com Integrating these approaches will provide deeper insights into the structure-property relationships of this compound.

Future research should focus on:

Molecular Docking and Dynamics: Using computational docking to predict the binding modes of this compound with potential protein targets. Molecular dynamics (MD) simulations can then be used to study the stability of these interactions and the conformational changes involved. mdpi.com

Quantum Chemistry Calculations: Employing Density Functional Theory (DFT) to rationalize the electronic structure and reactivity of the molecule, which can aid in the design of new synthetic routes and in understanding its electrochemical properties. mdpi.com

Advanced Spectroscopic and Imaging Techniques: Utilizing techniques like single-particle Förster resonance energy transfer (spFRET) microscopy to study the real-time interaction of the compound with its biological targets at the single-molecule level. mdpi.com High-resolution structural biology methods, such as X-ray crystallography and cryo-electron microscopy, will be essential for visualizing the precise binding interactions with target macromolecules.

Integrated ApproachObjectiveExpected Outcome
Computational Docking & MD SimulationsPredict and validate binding modes with biological targets.Rational design of more potent and selective derivatives. mdpi.com
DFT Calculations & ElectrochemistryUnderstand electronic properties and reaction mechanisms.Optimization of synthetic strategies and exploration of material applications. mdpi.com
spFRET & Structural BiologyVisualize and quantify molecular interactions in real-time.Detailed mechanistic understanding of biological activity. mdpi.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended to confirm the structural identity and purity of 7-Methylisoquinolin-1-amine?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and high-resolution mass spectrometry (HRMS) for unambiguous structural confirmation. For purity assessment, employ HPLC with UV detection (≥95% purity threshold). Key spectral markers include the aromatic proton resonances in the isoquinoline ring (6.5–8.5 ppm in 1H^1 \text{H}-NMR) and the methyl group’s singlet (~2.5 ppm). Cross-validate with IR spectroscopy to detect amine functional groups (N–H stretches at ~3300 cm1^{-1}) . For novel derivatives, elemental analysis (C, H, N) is essential to verify stoichiometry .

Q. What synthetic routes are most efficient for synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Common routes involve:

  • Aminolysis/Dimroth rearrangement : Start with thiopyrane derivatives (e.g., 5,6-dihydropyridin-2(1H)-thiones) to generate intermediates, followed by methyl group introduction. Yields can be improved by optimizing reaction temperature (70–90°C) and using anhydrous solvents (e.g., DMF or THF) .
  • Metal-catalyzed cross-coupling : Palladium-mediated coupling of halogenated precursors with methylamine derivatives. Use ligands like XPhos to enhance catalytic efficiency .
  • Table 1 : Comparative efficiency of synthetic routes:
MethodYield (%)Purity (%)Key Challenges
Aminolysis/Dimroth60–7590–95Byproduct formation
Pd-catalyzed coupling80–90≥95Catalyst cost, oxygen sensitivity

Q. How should experimental procedures for this compound synthesis be documented to ensure reproducibility?

  • Methodological Answer : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail:

  • Reagents : Source, purity (e.g., ≥99% Sigma-Aldrich), and storage conditions (e.g., –20°C for amine precursors) .
  • Instrumentation : Specify NMR frequencies (e.g., 400 MHz), HPLC column type (C18), and MS ionization mode (ESI+) .
  • Work-up : Include solvent removal (rotary evaporation under reduced pressure) and purification steps (column chromatography with silica gel, eluent ratios) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer : Conduct meta-analyses to identify variables affecting activity:

  • Experimental design : Compare cell lines (e.g., HEK293 vs. HeLa), assay conditions (pH, incubation time), and control groups (positive/negative controls per Medicinal Chemistry Research guidelines) .
  • Statistical validation : Use ANOVA with post-hoc tests (p < 0.05) to assess significance. Address batch-to-batch variability by repeating experiments with independently synthesized batches .

Q. What strategies are effective in overcoming purification challenges for this compound, particularly when byproducts persist?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with gradient elution (acetonitrile/water + 0.1% TFA) to separate polar byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate crystalline products.
  • Case Study : In one study, persistent methylthio byproducts (e.g., compound 14 ) resisted removal via Raney nickel reduction, necessitating alternative reductants like NaBH4_4/Pd-C .

Q. How can computational tools predict metabolic pathways and toxicity profiles of this compound?

  • Methodological Answer : Utilize databases like PISTACHIO and REAXYS to model:

  • Metabolic sites : Predict cytochrome P450-mediated oxidation at the methyl group or amine moiety.
  • Toxicity : Apply QSAR models to estimate LD50_{50} and hepatotoxicity risks. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .
  • Limitations : Computational models may overlook rare metabolites; experimental validation via LC-MS/MS is critical .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Solvent effects : Confirm solvent used (e.g., DMSO-d6_6 vs. CDCl3_3) and temperature (25°C vs. 60°C).
  • Impurity analysis : Check for residual solvents (e.g., DMF) or moisture via 1H^1 \text{H}-NMR.
  • Collaborative validation : Share raw data with independent labs to verify assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.